2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone
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Overview
Description
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is a chemical compound with the CAS Number: 2567504-84-9 . It has a molecular weight of 192.64 and its IUPAC name is 2-chloro-1-(3,3-dimethoxycyclobutyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is 1S/C8H13ClO3/c1-11-8(12-2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Scientific Research Applications
Quantum Chemical Calculations and Spectroscopic Characteristics
Quantum chemical calculations and spectroscopic characterization studies have been conducted on closely related compounds, demonstrating their potential in understanding molecular structures, electronic transitions, and spectroscopic characteristics. These studies offer insights into the molecular behavior of such compounds under different conditions, aiding in the development of materials with specific optical and electronic properties (Koca et al., 2015).
Lignin Peroxidase Oxidation
Research on the oxidation processes involving similar chloro and methoxy substituted compounds, like 2-Chloro-1,4-dimethoxybenzene, by lignin peroxidase, reveals their role in enzymatic reactions that could be applied in bioremediation and in the synthesis of complex organic molecules (Teunissen et al., 1998).
Synthetic Applications and DFT Calculations
DFT calculations for newly synthesized compounds containing cyclobutane rings and chloro-ethanone groups highlight the challenges and innovations in synthetic chemistry, especially in creating molecules with potential biological activity or unique material properties. These studies underscore the importance of theoretical and experimental methodologies in advancing the synthesis of complex organic molecules (2022).
Photocycloaddition Studies
Photocycloaddition reactions involving arylethenes and substituted quinones, including those with chloro groups, provide insights into the formation of complex molecular structures through light-induced processes. Such studies are crucial for developing new methodologies in synthetic organic chemistry, potentially leading to novel materials or pharmaceuticals (Cleridou et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(3,3-dimethoxycyclobutyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-11-8(12-2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBYIKKOYHMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone |
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